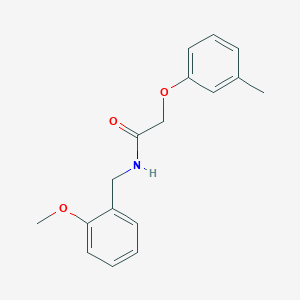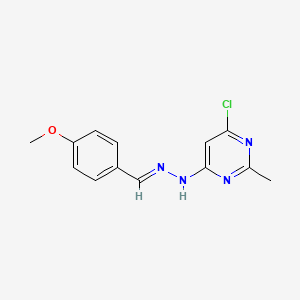
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide, also known as ML352, is a compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases. It has also been shown to induce the production of reactive oxygen species, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic effects in various diseases. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully explored.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide. One potential direction is to further explore its mechanism of action and potential therapeutic effects in various diseases. Another direction is to explore its potential as a drug candidate for clinical trials. Additionally, future research could focus on exploring potential side effects and optimizing the synthesis method for improved yield and purity.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide involves a multi-step process. The initial step involves the reaction of 2,3-dihydroindene with phosphorus oxychloride to yield 2-chloro-3-indenone. This intermediate is then reacted with thiophene-2-carboxylic acid to yield 2-(thiophen-2-yl)-3-indenone. The final step involves the reaction of 2-(thiophen-2-yl)-3-indenone with thiosemicarbazide in the presence of hydrochloric acid to yield 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has been studied for its potential use in scientific research. It has been shown to have potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. In cancer, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-13-7-6-12(18-13)14(17)16-11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLZFAMLGOJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)


![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)

![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)


![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)